molecular formula C12H19N B359225 (2-Methylpropyl)(2-phenylethyl)amine CAS No. 24070-12-0

(2-Methylpropyl)(2-phenylethyl)amine

Cat. No. B359225
CAS RN: 24070-12-0
M. Wt: 177.29g/mol
InChI Key: MYJFFRMEBNWEQO-UHFFFAOYSA-N
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Description

(2-Methylpropyl)(2-phenylethyl)amine, also known as β-methylphenethylamine, is a chemical compound that belongs to the class of substituted phenethylamines. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

Target of Action

(2-Methylpropyl)(2-phenylethyl)amine is a derivative of phenethylamine . Phenethylamine has been shown to bind to human trace amine-associated receptor 1 (hTAAR1) as an agonist . The hTAAR1 is known to regulate monoamine neurotransmission .

Mode of Action

Phenethylamine, being similar to amphetamine in its action at their common biomolecular targets, releases norepinephrine and dopamine . It also appears to induce acetylcholine release via a glutamate-mediated mechanism . As a derivative, (2-Methylpropyl)(2-phenylethyl)amine may have similar interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by phenethylamine involve the regulation of monoamine neurotransmission by binding to hTAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This results in the release of norepinephrine and dopamine, which are key neurotransmitters involved in various physiological functions such as mood regulation and response to stress .

Pharmacokinetics

The pharmacokinetics of phenethylamine involve metabolism primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A . This results in the conversion of phenethylamine to phenylacetic acid . For significant concentrations to reach the brain, the dosage must be higher than for other methods of administration

Result of Action

The molecular and cellular effects of phenethylamine’s action involve the stimulation of the central nervous system . This is achieved through the release of norepinephrine and dopamine, which can lead to effects such as increased alertness, mood elevation, and increased energy levels .

properties

IUPAC Name

2-methyl-N-(2-phenylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-11(2)10-13-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJFFRMEBNWEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpropyl)(2-phenylethyl)amine

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